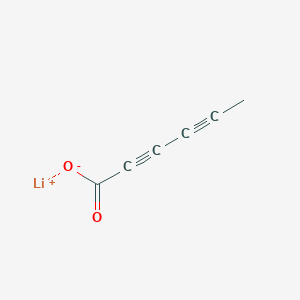

Lithium;hexa-2,4-diynoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;hexa-2,4-diynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2.Li/c1-2-3-4-5-6(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCKOQLGSSLSJJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC#CC#CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Lithium;hexa 2,4 Diynoate

Precursor Synthesis: Generation of Hexa-2,4-diynoic Acid and its Derivatives

The foundational step in producing lithium;hexa-2,4-diynoate is the synthesis of its precursor, hexa-2,4-diynoic acid. This involves the creation of the conjugated diyne structure and the incorporation of a carboxylic acid functional group.

The construction of the hexa-2,4-diyne backbone is typically achieved through cross-coupling reactions of smaller alkyne fragments. Several established methods are available for the formation of such conjugated diyne systems. These reactions are fundamental in carbon-carbon bond formation in synthetic chemistry. Current time information in Bangalore, IN.

One of the most prominent methods for creating unsymmetrical diynes is the Cadiot-Chodkiewicz coupling . This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. alfa-chemistry.comnih.gov This method is highly selective, producing a single desired product rather than a mixture of homo-coupled and cross-coupled products. For the synthesis of hexa-2,4-diynoic acid, this would involve the coupling of propyne (B1212725) with a 3-halopropiolic acid derivative. A convenient protocol for the Cadiot-Chodkiewicz coupling involves the in situ generation of the volatile bromoalkyne from a dibromoolefin precursor, which is then immediately used in the copper-catalyzed coupling reaction. organic-chemistry.org

An alternative approach is the Glaser coupling , which is an oxidative coupling of terminal alkynes using a copper(I) catalyst and an oxidant, often oxygen. Current time information in Bangalore, IN.capes.gov.br A modification of this is the Hay coupling , which utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride and air as the oxidant. Current time information in Bangalore, IN.capes.gov.brsmolecule.com While effective for creating symmetrical diynes, these methods can be adapted for unsymmetrical diynes with certain modifications. capes.gov.br The Eglinton coupling is another variation that employs a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine (B92270) to dimerize terminal alkynes. nih.govresearchgate.nettandfonline.com

The Sonogashira coupling , a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide, can also be employed to construct the diyne skeleton in a stepwise manner. researchgate.netresearchgate.netnih.gov

A general and convenient method for the synthesis of various diacetylenic acids involves a two-step process: the synthesis of an appropriate ω-alkynoic acid followed by a Cadiot-Chodkiewicz coupling with a 1-haloalkyne. researchgate.net For instance, the synthesis of 2,4-hexadecadiynoic acid has been achieved through the lithiation of 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365) followed by reaction with an alkyl halide and subsequent carboxylation. rsc.org

A plausible synthetic route to hexa-2,4-diynoic acid via a Cadiot-Chodkiewicz coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Propyne | 3-Bromopropiolic acid | Cu(I) salt (e.g., CuBr) | Amine (e.g., Piperidine) | Methanol/Water | Hexa-2,4-diynoic acid |

This table represents a generalized synthetic scheme based on established Cadiot-Chodkiewicz coupling reactions.

The introduction of the carboxylic acid group is a key step in the synthesis of the precursor acid. This can be achieved either by starting with a molecule that already contains the carboxyl group or by converting another functional group into a carboxylic acid at a later stage of the synthesis.

One common method is carboxylation , which involves the reaction of a terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This is then quenched with carbon dioxide to form the corresponding carboxylic acid. rsc.org For example, in the synthesis of 2,5-alkadiynoic acids, carboxylation of the terminal alkyne has been used, although it can be accompanied by side products. rsc.org

Alternatively, a starting material containing a protected carboxyl group or a functional group that can be readily converted to a carboxylic acid, such as an ester or a nitrile, can be used. For instance, the synthesis of long-chain diynoic acids has been achieved by condensing diynes with chloroalkyl iodides, followed by conversion of the chloro group to a nitrile and subsequent hydrolysis to the carboxylic acid. scielo.br Another approach involves the oxidation of a primary alcohol. For example, 1-alkadiynols can be oxidized to the corresponding alkadiynoic acids using pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF).

| Starting Material | Reagent(s) | Product |

| Hexa-1,3-diyne | 1. n-BuLi 2. CO₂ | Hexa-2,4-diynoic acid |

| 5-Hexyn-1-ol | 1. Coupling Reaction 2. Oxidation (e.g., PDC/DMF) | Hexa-2,4-diynoic acid |

This table illustrates general strategies for introducing the carboxylic acid functionality.

Alkynylation and Diyne Formation Strategies

Formation of the Lithium Salt: this compound

Once hexa-2,4-diynoic acid has been synthesized and purified, it is converted to its lithium salt. This can be accomplished through several standard methods.

Direct lithiation involves the reaction of the carboxylic acid with a lithium base. The most straightforward method is the neutralization of hexa-2,4-diynoic acid with an aqueous solution of lithium hydroxide (B78521) (LiOH). acs.org This acid-base reaction is typically quantitative and yields the lithium salt and water. The reaction is generally carried out in a suitable solvent, and the product can be isolated by evaporation of the solvent.

Alternatively, organolithium reagents such as n-butyllithium (n-BuLi) can be used for the deprotonation of the carboxylic acid. This reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to avoid side reactions.

| Carboxylic Acid | Lithium Source | Solvent | Conditions |

| Hexa-2,4-diynoic acid | Lithium Hydroxide (LiOH) | Water/Alcohol | Room Temperature |

| Hexa-2,4-diynoic acid | n-Butyllithium (n-BuLi) | Anhydrous THF | Low Temperature (e.g., -78 °C to 0 °C) |

This table outlines common direct lithiation methods.

Ion exchange is another viable method for the synthesis of this compound. This technique typically involves passing a solution of a more soluble salt of hexa-2,4-diynoic acid (e.g., the sodium or potassium salt) through an ion-exchange resin that has been charged with lithium ions. The resin captures the sodium or potassium cations and releases lithium cations into the solution, which then form the salt with the hexa-2,4-diynoate anion. This method is particularly useful for achieving high purity.

Salt metathesis involves a double displacement reaction between a soluble salt of hexa-2,4-diynoic acid and a soluble lithium salt. The reaction is driven by the precipitation of an insoluble salt. For this to be effective, a lithium salt with a counter-ion that forms an insoluble salt with the cation of the starting diynoate salt is chosen.

Direct Lithiation Methods and Reaction Conditions

Control over Stereochemistry and Isomerism in Diyne Synthesis

The synthesis of diynes does not typically present issues of stereoisomerism at the triple bonds, as they have a linear geometry. However, if the synthetic route involves precursors with stereocenters or double bonds, the control of stereochemistry becomes crucial. For instance, in the synthesis of related compounds like (2E,4Z)-hexa-2,4-dienoic acid, the stereochemistry of the double bonds is controlled through the choice of reaction, such as the Wittig reaction, and the reaction conditions. nih.gov

In the context of diyne synthesis, stereoselectivity can be a factor when chiral centers are present in the starting materials or are created during the synthesis. For example, the synthesis of meso-1,5-cyclodecadiynes has been achieved with excellent stereoselectivity through the reduction of cobalt-complexed bis-propargyl alcohols. alfa-chemistry.com While hexa-2,4-diynoic acid itself is achiral, the principles of stereoselective synthesis would be critical when preparing its chiral derivatives. alfa-chemistry.com The Cadiot-Chodkiewicz coupling itself does not create stereocenters, but the stereochemical integrity of any existing chiral centers in the reactants must be maintained under the reaction conditions.

Fundamental Reactivity and Mechanistic Investigations of Lithium;hexa 2,4 Diynoate

Organometallic Chemistry Aspects of Lithium;hexa-2,4-diynoate

Organolithium reagents, including this compound, are characterized by a highly polarized carbon-lithium (C-Li) bond, which imparts significant nucleophilic and basic character to the organic moiety. wikipedia.orgnumberanalytics.commt.com This polarization results in the carbon atom having a high electron density, resembling a carbanion. wikipedia.org The reactivity of these compounds is influenced by factors such as the solvent and their state of aggregation. numberanalytics.commt.com

Nucleophilic Character of the Lithium-Carbon Bond in Diynoates

The pronounced ionic character of the C-Li bond makes organolithium compounds potent nucleophiles. wikipedia.orgnumberanalytics.com They readily participate in nucleophilic addition reactions with a variety of electrophiles, most notably carbonyl compounds. wikipedia.orgsaskoer.casaylor.org The addition of organolithium reagents to aldehydes and ketones is a fundamental method for the formation of alcohols. wikipedia.orglibretexts.org Similarly, they react with carboxylic acid derivatives and epoxides. saylor.org

The nucleophilicity of organolithium reagents like this compound allows them to add across carbon-carbon double or triple bonds in a process known as carbolithiation. wikipedia.org This reaction is pivotal in anionic polymerization, where an organolithium initiator like n-butyllithium adds to a monomer such as styrene, initiating the polymerization process. wikipedia.orgrsc.org

In reactions with α,β-unsaturated carbonyl compounds, organolithium reagents can exhibit either 1,2- or 1,4-addition. masterorganicchemistry.com The regioselectivity can often be influenced by additives. For instance, the addition of HMPA can favor 1,4-addition for certain stabilized organolithium reagents. uniurb.itresearchgate.net

Transmetalation Reactions Involving this compound

Transmetalation is a widely used application of organolithium reagents, enabling the preparation of other organometallic compounds. wikipedia.org This process involves the reaction of an organolithium compound with a metal halide or another organometallic species. wikipedia.orgsaylor.org A variety of organometallic compounds can be synthesized through this method, including those of copper, tin, silicon, boron, phosphorus, cerium, and sulfur. wikipedia.org

A common application is the formation of lithium diorganocuprates (Gilman reagents) by reacting an organolithium reagent with a copper(I) halide. wikipedia.orglibretexts.org These cuprates are generally less reactive than their organolithium precursors. wikipedia.org Transmetalation is also employed to produce organozinc and organotin compounds. wikipedia.org The Li/Sn exchange is particularly advantageous due to the unreactive nature of the tri-alkylstannane byproducts. wikipedia.org

The general scheme for transmetalation is: R-Li + M-X → R-M + Li-X

This method is valuable for creating organometallic reagents that may be difficult to synthesize directly. For example, vinyllithium (B1195746) can be prepared from tetravinyltin (B75620) and phenyllithium (B1222949) through a transmetalation reaction. saylor.org

Role as a Strong Base: Deprotonation Reactions

The high basicity of organolithium reagents is a direct consequence of the polarized C-Li bond. wikipedia.orgnumberanalytics.com They are capable of deprotonating a wide range of organic compounds that possess acidic protons. mt.comfishersci.it This includes functional groups such as alcohols, amines, and terminal alkynes, as well as C-H bonds adjacent to carbonyl groups to form enolates. wikipedia.orglibretexts.orgstackexchange.com

The strength of an organolithium base can be substantial, with tert-butyllithium (B1211817) being one of the strongest commercially available bases. wikipedia.org Due to their strong basicity, functional groups with acidic protons often require protection before introducing an organolithium reagent to prevent unwanted acid-base reactions. wikipedia.org

Lithium alkynides, such as this compound, are themselves often prepared by the deprotonation of a terminal alkyne with a strong base like an alkyllithium reagent (e.g., n-butyllithium). wikipedia.orgmasterorganicchemistry.com The sp-hybridized carbon of a terminal alkyne renders the attached hydrogen sufficiently acidic (pKa ≈ 25) to be removed by such strong bases. masterorganicchemistry.compressbooks.pub

Table 1: pKa Values of Common Acids and Bases

| Compound | pKa |

|---|---|

| Methane | ~48-50 numberanalytics.commasterorganicchemistry.com |

| Ammonia | ~38 masterorganicchemistry.comyoutube.com |

| Terminal Alkyne | ~25 stackexchange.commasterorganicchemistry.com |

| Ketone (α-proton) | ~19-20 stackexchange.com |

| Aldehyde (α-proton) | ~17 stackexchange.com |

This table provides approximate pKa values to illustrate relative acidities.

Carbolithiation Reactions with Unsaturated Systems

Carbolithiation is the addition of an organolithium reagent across a carbon-carbon double or triple bond. rsc.orgnih.gov This reaction forms a new C-C bond and a new organolithium species, which can then be trapped by an electrophile. nih.govbeilstein-journals.org The reaction is thermodynamically driven, proceeding if the newly formed organolithium intermediate is more stable than the starting reagent. nih.gov

Both intermolecular and intramolecular carbolithiations are possible. rsc.orgbeilstein-journals.org Intramolecular versions are effective for synthesizing five-membered carbocyclic and heterocyclic rings. wikipedia.orgbeilstein-journals.org The stereochemistry of the addition to alkynes, such as diphenylacetylene, is often syn, though isomerization to a more stable product can occur depending on the reaction conditions. rsc.org

The regioselectivity of carbolithiation can be controlled. For example, styrenes with unsaturated side chains can undergo regioselective carbolithiation followed by cyclization. nih.gov The choice of solvent can also influence the diastereoselectivity of the reaction sequence. nih.gov

Topochemical Polymerization Mechanisms of Diynoate Salts

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer molecules dictates the stereochemistry and structure of the resulting polymer. wikipedia.orgnih.gov This method can produce highly crystalline and stereoregular polymers that are often difficult to synthesize through conventional solution-phase techniques. wikipedia.org The polymerization is typically initiated by external stimuli like heat, UV light, or pressure. wikipedia.orgnih.gov

Solid-State Reactivity Postulates and Criteria for Diacetylenes

The feasibility of a topochemical polymerization is governed by the geometric arrangement of the monomers in the crystal lattice. wikipedia.orgeurophysicsnews.org Early work by Schmidt on the [2+2] photodimerization of cinnamic acids established foundational criteria for solid-state reactions. wikipedia.orgrsc.org These postulates state that for a reaction to occur, the reactive double bonds must be parallel and within a certain distance of each other (typically 3.5-4.2 Å). wikipedia.orgrsc.orgnih.gov

For the 1,4-polymerization of diacetylenes, specific geometric parameters, often referred to as Baughman's criteria, are crucial for reactivity. europhysicsnews.orgresearchgate.netwikipedia.org These criteria, derived from analyzing reactive and unreactive diacetylene monomer packings, are as follows:

d₁ (Stacking Distance): The repeating distance of the monomers along the stacking axis should be approximately 4.9 Å, which corresponds to the repeat unit of the resulting polymer chain. researchgate.netoup.com

γ (Angle): The angle between the diacetylene rod and the stacking axis should be close to 45°. researchgate.net

d₂ (Reaction Distance): The distance between the reacting carbon atoms (C1 of one monomer and C4 of the adjacent monomer) should be less than or equal to about 4 Å. researchgate.netulsu.ru

Table 2: Geometric Criteria for Topochemical Polymerization of Diacetylenes

| Parameter | Description | Ideal Value |

|---|---|---|

| d₁ | Monomer stacking distance | ~4.9 Å researchgate.netoup.com |

| γ | Angle of diacetylene rod to stacking axis | ~45° researchgate.net |

These criteria ensure that minimal atomic and molecular movement is required for the polymerization to proceed, allowing the reaction to occur within the confines of the crystal lattice. europhysicsnews.orgiupac.org The reaction proceeds via a 1,4-addition mechanism, leading to a conjugated polymer backbone of alternating double and triple bonds (an enyne structure). nih.govresearchgate.net While these postulates are powerful predictors, exceptions exist, and factors like molecular motion within the crystal can also play a role. nih.govdigitellinc.com

Influence of Crystal Packing and Intermolecular Distances on Polymerization Pathways

The solid-state polymerization of diacetylenes, including this compound, is a topochemical reaction, meaning the reactivity of the monomer in the crystal lattice is highly dependent on its packing arrangement. researchgate.net For a successful 1,4-addition polymerization to occur, yielding a conjugated polydiacetylene, the monomer molecules must be aligned in a specific orientation within the crystal. oup.comulsu.ru This transformation from a monomer single crystal to a polymer single crystal preserves the crystalline characteristics. oup.com

The geometric requirements for the topochemical polymerization of diacetylenes are well-established. acs.org The primary parameters, often referred to as the topochemical postulate, dictate the feasibility and pathway of the polymerization:

Translational Repeat Distance (d): The monomers must be stacked with a translational repeat distance of approximately 4.9 Å, which corresponds to the repeat unit of the resulting polymer chain. oup.comacs.org

Tilt Angle (θ): The diacetylene rods should be tilted at an angle of about 45° relative to the stacking axis. oup.comacs.org

Interatomic Distance (r): This orientation places the first carbon (C1) of one monomer in close proximity to the fourth carbon (C4') of an adjacent monomer. This distance must be within the van der Waals proximity, generally considered to be less than or equal to 4 Å. oup.comulsu.ruacs.org Some studies suggest a more stringent distance of ≤3.8 Å for reactivity. worktribe.com

Table 1: Ideal Parameters for Topochemical Polymerization of Diacetylenes

| Parameter | Description | Ideal Value |

|---|---|---|

| Translational Repeat Distance (d) | The distance between equivalent atoms in adjacent monomer units along the stacking axis. | ~ 4.9 Å oup.comacs.org |

| Tilt Angle (θ) | The angle between the diacetylene rod and the stacking axis. | ~ 45° oup.comacs.org |

| Interatomic Distance (r) | The distance between reacting carbons (C1 and C4') of adjacent monomers. | ≤ 4.0 Å oup.comulsu.ruacs.org |

Initiation Mechanisms: Thermal and Photo-Initiated Polymerization

The polymerization of diynoate systems in the solid state can be initiated by supplying external energy, typically in the form of heat (thermal polymerization) or high-energy radiation (photo-initiated polymerization). nih.gov

Photo-Initiated Polymerization: Exposure to ultraviolet (UV) or gamma-ray irradiation is a common method to initiate the polymerization of diacetylenes. oup.com The process is triggered by the absorption of light, which leads to the formation of reactive intermediates. nih.gov The mechanism of photopolymerization involves a 1,4-addition reaction that creates the conjugated ene-yne backbone of the polydiacetylene. nih.gov Detailed investigations using optical absorption and electron spin resonance (ESR) measurements at low temperatures have elucidated the reaction mechanism, identifying various radical species as intermediates. oup.comnih.gov The efficiency of photopolymerization is highly dependent on the crystal packing, as discussed in the previous section. In some systems, a process of self-sensitization has been observed. acs.org The use of visible light, which is less energetic and has a greater penetration depth than UV light, is also an area of research for initiating such reactions. qut.edu.au

Thermal Polymerization: Heating a suitable diacetylene monomer crystal can also induce solid-state polymerization. nih.gov Thermally stimulated polymerization of diacetylenes can exhibit complex kinetics, sometimes showing a pronounced autocatalytic behavior, where the reaction rate accelerates as the polymer is formed. nih.gov This is characterized by an induction period followed by a rapid increase in reaction rate. nih.gov In contrast to photo-initiation, thermal initiation can sometimes lead to different polymer morphologies or yields. For example, in one study on a phenylacetylene (B144264) macrocycle, light irradiation and heating showed significant differences in the final topochemical polymerization yields. oup.com The energetics of the thermal polymerization of diacetylene crystals have been studied, providing insight into the thermodynamic driving forces of the reaction. acs.org

Monomer-to-Polymer Conversion Dynamics in Diynoate Systems

The transformation of monomeric diynoates into polymers is a dynamic process whose progress can be monitored using various analytical techniques. The degree of conversion from monomer to polymer is a critical parameter that reflects the efficacy of the polymerization process. mdpi.com

The kinetics of conversion can be tracked spectroscopically. Fourier-transform infrared (FT-IR) spectroscopy is a particularly useful method. The polymerization process involves the conversion of the monomer's carbon-carbon triple bonds (C≡C) into the alternating double and triple bonds of the polymer backbone. oup.com The degree of conversion can be quantified by monitoring the decrease in the absorption band corresponding to the C≡C stretching vibrations of the monomer, typically found around 2100-2260 cm⁻¹. oup.commdpi.com Similarly, the conversion of aliphatic carbon-carbon double bonds (C=C) to single bonds (C-C) can be followed by observing the disappearance of the monomer's absorption band around 1638 cm⁻¹. mdpi.comresearchgate.net

The monomer-to-polymer conversion does not always proceed to completion. The reaction may slow down and reach an ultimate conversion that is less than 100%. researchgate.net The dynamics can be influenced by several factors, including the initial monomer concentration, temperature, and the presence of a solvent in solution-phase studies. researchgate.net In solid-state polymerization, the conversion process can be affected by the buildup of strain in the crystal lattice as the polymer chains form. Initially, the polymer may form a solid solution within the monomer phase, but as conversion proceeds, a phase transition can occur where the remaining monomer occupies sites within the polymer structure. ulsu.ru This change in the local environment can alter the reaction speed. ulsu.ru

Table 2: Methods for Monitoring Monomer-to-Polymer Conversion

| Technique | Principle | Key Observation |

|---|---|---|

| FT-IR Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations. | Decrease in the intensity of the monomer's C≡C or C=C stretching vibration bands. oup.commdpi.com |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature. | Can be used to determine the extent of conversion by quantifying the heat of polymerization. researchgate.net |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing information on vibrational modes. | Can monitor the disappearance of monomer vibrational modes and the appearance of polymer modes. acs.org |

Solution-Phase Polymerization and Oligomerization Studies

While the topochemical polymerization of diacetylenes in the solid state is well-documented, their polymerization and oligomerization in the solution phase present different challenges and opportunities. A significant hurdle is that many conjugated polymers, including polydiacetylenes, are insoluble in common organic solvents, which complicates or prevents synthesis and processing via solution-based methods. unm.eduresearchgate.net

Despite these challenges, methods have been developed to achieve solution-phase polymerization. One such technique is acyclic enediyne metathesis (AEDMET). This approach has been successfully used to synthesize novel, soluble polydiacetylenes bearing various alkyl and phenyl substituents. researchgate.net The use of specific multidentate catalysts is crucial for this type of metathesis polymerization. researchgate.net The resulting polymers, being soluble, can be characterized in solution and fabricated into thin films for potential applications. researchgate.net

The behavior of diacetylene-based molecules in solution is also relevant to the formation of self-assembled structures that can subsequently be polymerized. For instance, amphiphilic diacetylene molecules can form micelles or other supramolecular assemblies in aqueous solutions. unm.edu The polymerization of these pre-organized assemblies is highly dependent on the alignment of the diacetylenic units. For a significant degree of polymerization to occur, leading to the characteristic color changes, the surfactant molecules must be highly oriented and densely packed within the assembly. unm.edu

In solution, the polymer chains can adopt various conformations. Bends or twists in the conjugated backbone can lead to interruptions in the π-conjugation, resulting in a distribution of effective conjugation lengths. unm.edu This conformational flexibility influences the photophysical properties of the polymer in solution, which can differ significantly from the properties observed in the highly ordered solid state. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic Characterization of Lithium;hexa-2,4-diynoate

Spectroscopy is fundamental to understanding the chemical structure and bonding within this compound. By interacting with the molecule using various forms of electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : The ¹H NMR spectrum of the hexa-2,4-diynoate anion is expected to be relatively simple, showing a signal for the methyl (CH₃) protons. The chemical shift of this signal would provide information about the electronic environment of the methyl group, influenced by the adjacent alkyne functionality. While specific experimental data for this compound is not widely published, analysis of related structures suggests the methyl proton resonance would appear in the range of δ 1.5-2.5 ppm. cuni.cz

¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum would reveal six distinct signals, one for each carbon atom in the unique chemical environments of the hexa-2,4-diynoate anion. weebly.comoregonstate.edu The carboxylate carbon (C=O) would appear significantly downfield (δ 160-180 ppm), while the four sp-hybridized carbons of the diyne chain would resonate in the characteristic alkyne region (δ 60-90 ppm). oregonstate.eduresearchgate.net The methyl carbon would be found furthest upfield. The precise chemical shifts are sensitive to the solvent and the nature of the ionic interaction with the lithium cation. weebly.com

⁷Li NMR Spectroscopy : ⁷Li NMR spectroscopy is highly effective for probing the environment of the lithium cation. northwestern.eduhuji.ac.il The chemical shift of the ⁷Li nucleus is sensitive to its coordination and whether it exists as a solvent-separated ion pair, a contact ion pair, or part of a larger aggregate. researchgate.net In a solution, a single, time-averaged signal is often observed, with its chemical shift providing insight into the nature of the Li⁺-carboxylate interaction. researchgate.netuc.pt For organometallic systems, ⁷Li chemical shifts typically fall within a range of +3 to -9 ppm. northwestern.edu In situ and operando ⁷Li NMR studies are particularly valuable in battery research for tracking the speciation and quantification of lithium phases during cell operation. nih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

| ¹H | 1.5 - 2.5 (for -CH₃) | Provides information on the electronic environment of the terminal methyl group. cuni.cz |

| ¹³C | 160-180 (COO⁻), 60-90 (C≡C), 0-20 (CH₃) | Confirms the carbon skeleton, including carboxylate and alkyne functional groups. oregonstate.eduresearchgate.net |

| ⁷Li | +3 to -9 | Probes the coordination environment and ionic interactions of the lithium cation. northwestern.eduresearchgate.net |

FTIR Spectroscopy : FTIR is particularly sensitive to polar bonds. For this compound, the most prominent absorption bands would be the C=O stretching vibration of the carboxylate group and the C≡C stretching vibrations of the diyne unit. The asymmetric stretching of the carboxylate group (COO⁻) is expected to appear as a strong band around 1550-1650 cm⁻¹. The C≡C stretches are typically weaker in the infrared spectrum and are expected in the 2100-2260 cm⁻¹ region. researchgate.net Attenuated Total Reflection (ATR)-FTIR is a common variant used for analyzing solid and liquid samples, including in operando studies of electrochemical systems. nrel.govnih.gov

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar, symmetric bonds. aimspress.comhoriba.com Therefore, the symmetric C≡C stretching vibrations of the diyne backbone would be expected to produce strong, sharp signals in the Raman spectrum, likely more intense than in the FTIR spectrum. nicoletcz.cz The carboxylate group also has a symmetric stretching mode, typically found around 1400-1450 cm⁻¹. Raman microscopy can be used to study the spatial distribution of materials and their structural changes, for instance, during electrochemical processes like lithium intercalation. thermofisher.com

| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| FTIR | Asymmetric COO⁻ | 1550 - 1650 | Confirms the presence of the carboxylate group. researchgate.net |

| FTIR | C≡C Stretch | 2100 - 2260 | Identifies the alkyne functional groups. |

| Raman | Symmetric COO⁻ | 1400 - 1450 | Complements FTIR data for the carboxylate group. |

| Raman | Symmetric C≡C | 2100 - 2260 | Provides a strong signal for the diyne backbone. nicoletcz.cz |

XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top few nanometers of a material. specs-group.comiphy.ac.cn By irradiating the sample with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS can identify the elements present and their oxidation states. mdpi.com For this compound, XPS would be used to analyze the C 1s, O 1s, and Li 1s core levels. The C 1s spectrum could be deconvoluted to distinguish between carbons in the methyl (-CH₃), alkyne (-C≡C-), and carboxylate (-COO⁻) environments. researchgate.net The O 1s spectrum would characterize the oxygen atoms in the carboxylate group, and the Li 1s spectrum would confirm the presence and chemical state of lithium. This technique is especially powerful for studying interfaces, such as the solid-electrolyte interphase (SEI) that might form if this compound were used in a lithium-ion battery. iphy.ac.cn

XAS provides information about the local geometric and electronic structure around a specific element. rsc.org The technique is divided into two regions:

XANES : The near-edge region provides information on the oxidation state and coordination chemistry of the absorbing atom. researchgate.net For this compound, Li K-edge XANES could probe the local environment of the lithium ions, while C K-edge and O K-edge XANES would provide insight into the electronic structure of the anion. rsc.org The spectral features, such as edge position and pre-edge peak intensity, are unique to the specific chemical environment. researchgate.net

EXAFS : The extended fine structure region, at energies above the absorption edge, contains information about the coordination number, distances, and species of the atoms in the immediate vicinity of the absorbing atom. EXAFS analysis of the Li K-edge could determine the Li-O bond distances and the number of coordinating oxygen atoms.

EIS is a non-destructive technique used to probe the dynamics of electrochemical processes occurring within a system, such as an electrode-electrolyte interface. mdpi.comiestbattery.com By applying a small sinusoidal voltage or current perturbation over a wide range of frequencies, the impedance response of the system is measured. nih.gov If this compound were part of an electrolyte or an interface in an electrochemical cell, EIS could be used to characterize properties like charge transfer resistance (Rct) and ion diffusion. researchgate.nettum.de The resulting Nyquist plot, which graphs the imaginary part of impedance against the real part, typically shows semicircles at high-to-medium frequencies corresponding to interfacial processes and a straight line at low frequencies related to diffusion. iestbattery.com This technique provides crucial insights into the kinetics and mechanisms of charge transfer.

X-ray Absorption Spectroscopy (XAS), X-ray Absorption Near Edge Structure (XANES), and Extended X-ray Absorption Fine Structure (EXAFS) for Local Environment

Diffraction-Based Structural Analysis

While spectroscopy probes molecular-level properties, X-ray diffraction (XRD) is the definitive method for determining the long-range atomic order in a crystalline solid. taylorfrancis.combestmag.co.uk By measuring the angles and intensities at which X-rays are scattered by the electron clouds of atoms in a crystal lattice, XRD can be used to determine the unit cell dimensions, space group, and precise atomic positions. A single-crystal XRD analysis of this compound would provide unambiguous data on bond lengths (e.g., C-C, C≡C, C=O, Li-O) and bond angles, revealing the precise three-dimensional packing of the ions in the solid state. Powder XRD could be used for phase identification and to assess the crystallinity of a bulk sample. In situ XRD is a powerful variant that allows for the monitoring of structural changes in a material during processes like electrochemical cycling. ucsd.edu

| Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Specifies the exact position of each atom within the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between bonded atoms. |

Single-Crystal X-ray Diffraction for Atomic Arrangement and Unit Cell Parameters

The process involves irradiating a single crystal of the material with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms produces a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, the crystallographic structure can be solved and refined. acs.org

As a case in point, the crystal structure of dilithium (B8592608) acetylenedicarboxylate (B1228247) dihydrate, [Li₂(ADC)(H₂O)₂], a compound structurally related to lithium hexa-2,4-diynoate, has been determined using SC-XRD. rsc.org In its crystal structure, two distinct lithium atoms are present, both exhibiting a distorted tetrahedral coordination by four oxygen atoms. rsc.org One lithium atom is coordinated to a water molecule and three carboxylate groups from three different acetylenedicarboxylate (ADC) ligands, while the other is coordinated to two water molecules and two carboxylate groups. rsc.org These LiO₄ tetrahedra are interconnected through corner-sharing to form tetranuclear ring units, which are further linked by the ADC ligands to construct a three-dimensional framework. rsc.org

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Lithium Carboxylate This table presents example crystallographic data for dilithium acetylenedicarboxylate dihydrate, [Li₂(ADC)(H₂O)₂], as an analogue to demonstrate the type of information obtained from SC-XRD analysis. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄Li₂O₆ |

| Formula Weight | 157.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.956(2) |

| b (Å) | 10.453(3) |

| c (Å) | 7.689(2) |

| α (°) | 90 |

| β (°) | 115.34(3) |

| γ (°) | 90 |

| Volume (ų) | 578.9(3) |

| Z (formula units/unit cell) | 4 |

Powder X-ray Diffraction (XRD) for Bulk Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. canada.caumd.edu It is instrumental in identifying the crystalline phases present in a material by comparing the experimental diffraction pattern to a database of known patterns. umd.edu Furthermore, PXRD is crucial for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms, each with distinct physical properties. acs.org

In a PXRD experiment, a finely powdered sample is exposed to a monochromatic X-ray beam. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are sampled simultaneously, resulting in a diffraction pattern characterized by a series of peaks at specific angles (2θ). The position and intensity of these peaks serve as a "fingerprint" for the crystalline phase. spmtips.com

For a synthesized sample of Lithium hexa-2,4-diynoate, PXRD would be the primary method to confirm its phase purity. The presence of sharp peaks would indicate a crystalline material, while a broad halo would suggest an amorphous nature. spmtips.com Any impurity phases would be detectable as additional peaks in the diffractogram. azom.com Moreover, if Lithium hexa-2,4-diynoate exhibits polymorphism, PXRD can distinguish between the different polymorphic forms, as each will produce a unique diffraction pattern. acs.org For instance, studies on lithium salt co-crystals have demonstrated the use of PXRD to identify and differentiate between various polymorphs that can form under different crystallization conditions. acs.org

Table 2: Representative Powder X-ray Diffraction Peak List for a Crystalline Organic Lithium Salt This table provides an example of a PXRD peak list that could be obtained for a crystalline sample, illustrating the key diffraction angles and their relative intensities.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.2 | 5.82 | 85 |

| 20.8 | 4.27 | 100 |

| 25.5 | 3.49 | 60 |

| 30.7 | 2.91 | 75 |

| 35.1 | 2.55 | 40 |

| 40.3 | 2.24 | 50 |

Microscopic and Imaging Techniques for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and microstructure of materials at the micro- and nanoscale. spectroscopyonline.com SEM provides high-resolution images of the surface topography of a sample, while TEM allows for the investigation of the internal structure. jst.go.jp

In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electrons with the sample produces various signals, including secondary electrons and backscattered electrons, which are collected to form an image. This technique is particularly useful for examining the particle size, shape, and surface texture of powdered samples. researchgate.net For Lithium hexa-2,4-diynoate powder, SEM would reveal the morphology of the crystals or agglomerates, providing information on their size distribution and surface features. mdpi.com

TEM, on the other hand, requires the sample to be thin enough for electrons to pass through. An electron beam is transmitted through the specimen, and an image is formed from the transmitted electrons. TEM offers much higher spatial resolution than SEM and can be used to observe internal features such as crystal defects, grain boundaries, and the presence of different phases at the nanoscale. jst.go.jp In the context of lithium-containing organic materials, TEM can be employed to study the crystallinity of individual nanoparticles and to analyze the structure of any interfaces that may be present. helmholtz-berlin.de

Table 3: Comparison of SEM and TEM for the Analysis of Lithium Hexa-2,4-diynoate

| Technique | Information Obtained | Typical Resolution | Sample Requirements |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape, morphology of agglomerates. | ~1-10 nm | Bulk or powdered solid, must be conductive or coated with a conductive layer. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, crystal defects, grain boundaries. | <1 nm | Electron-transparent thin film (typically <100 nm thick). |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale precision. spmtips.com It is particularly well-suited for characterizing both conductive and non-conductive materials, making it ideal for studying organic salts like Lithium hexa-2,4-diynoate. spmtips.com

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a topographic map of the surface. spmtips.com

For single crystals of Lithium hexa-2,4-diynoate, AFM could be used to visualize the atomic or molecular lattice on the crystal surface, revealing details about the surface structure and the presence of any defects such as step edges or vacancies. ntmdt-si.com It can also be used to measure surface roughness and to observe the growth of crystalline layers. The ability to image surfaces with atomic resolution provides fundamental insights into the crystal growth mechanisms and surface chemistry of the material. spmtips.com

Table 4: Potential Applications of AFM in the Study of Lithium Hexa-2,4-diynoate

| AFM Mode | Information Gained |

|---|---|

| Contact Mode | High-resolution topographic imaging of hard, crystalline surfaces. |

| Tapping Mode | Gentle imaging of softer or more delicate surfaces to minimize sample damage. |

| Phase Imaging | Mapping of variations in material properties such as adhesion and viscoelasticity. |

| Lateral Force Microscopy (LFM) | Measurement of frictional forces between the tip and the sample surface. |

Computational Chemistry and Theoretical Modeling of Lithium;hexa 2,4 Diynoate Systems

Electronic Structure and Bonding Calculations

The foundation of understanding any chemical system lies in its electronic structure. For lithium;hexa-2,4-diynoate, computational methods elucidate the nature of its bonding, charge distribution, and molecular orbitals, which govern its physical properties and chemical behavior.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying both molecular and solid-state systems due to its favorable balance of accuracy and computational cost. aps.org DFT calculations are instrumental in predicting a wide range of properties for lithium-containing materials, including optimized geometries, thermochemistry, and vibrational spectra. nih.gov The accuracy of DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.govaip.org For organolithium compounds, hybrid functionals such as B3LYP and PBE0, and meta-hybrid GGAs like M06-2X, are often employed to provide accurate reaction energies and barrier heights. researchgate.netnih.gov

In the context of this compound, DFT can be used to model the geometry of the hexa-2,4-diynoate anion and its interaction with the lithium cation. Calculations can predict key structural parameters, such as bond lengths and angles, and thermodynamic properties. For solid-state calculations, DFT is used to determine the lattice energies and parameters of crystalline structures, providing insight into the packing and stability of the compound in its bulk form. aip.orgacs.org High-throughput DFT calculations have been systematically used to study lithiated compounds, predicting stable phases and electrochemical properties like voltage profiles in battery materials. aps.org

| Method Type | Examples | Typical Application | Reference |

|---|---|---|---|

| Hybrid Functional | B3LYP, PBE0 | Geometry optimization, reaction energies, electronic properties of molecules. | researchgate.netmdpi.com |

| Range-Separated Hybrid | CAM-B3LYP | Improved accuracy for reaction barriers and non-covalent interactions. | nih.gov |

| Meta-Hybrid GGA | M06-2X | Good performance for main-group thermochemistry and kinetics. | nih.gov |

| Basis Sets | 6-31G, 6-31+G, 6-311+G** | Used with functionals to describe the spatial distribution of electrons. Diffuse functions (+) are important for anions and salts. | psu.eduacs.org |

The nature of the carbon-lithium (C-Li) bond is a subject of significant interest in organometallic chemistry. Computational analyses consistently show that the C-Li bond has a predominantly ionic character, with a significant electrostatic contribution to the interaction energy. psu.edumsu.edu Theoretical methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to quantify the charge distribution within the molecule. aps.org

For a compound like this compound, the lithium atom is expected to carry a substantial positive charge, while the negative charge is delocalized over the carboxylate group and the conjugated diyne system. A theoretical study on various organolithium complexes confirmed that the electrostatic contribution is the main stabilizing component, even in complexes with non-polar partners. psu.edu X-ray Absorption Near Edge Structure (XANES) spectroscopy, supported by theoretical calculations, suggests that in lithium carboxylates derived from weak acids, the bonding can have some covalent character, analogous to hydrogen bonding. ritsumei.ac.jp This indicates a complex bonding scenario where the interaction is not purely ionic. Mulliken analysis on related lithiated systems confirms that lithium acts as a cation, donating its electron to the organic framework. aps.org

| Energy Component | Value (kcal/mol) | Description | Reference |

|---|---|---|---|

| Electrostatic (E_es) | -67.4 | The primary stabilizing force due to attraction between charged regions. | psu.edu |

| Polarization (E_pol) | -16.7 | Stabilization from the distortion of electron clouds. | psu.edu |

| Exchange-Repulsion (E_ex) | 40.1 | Destabilizing Pauli repulsion between electron clouds. | psu.edu |

| Charge Transfer (E_ct) | -10.1 | Stabilization from electron donation/acceptance between orbitals. | psu.edu |

| Total Interaction Energy | -54.1 | Net stabilization energy of the complex. | psu.edu |

Density Functional Theory (DFT) for Molecular and Solid-State Properties

Reaction Dynamics and Pathway Simulations

Dynamic simulations provide a window into the time-evolution of chemical systems, from conformational changes to complex chemical reactions like polymerization.

The hexa-2,4-diynoate moiety is a derivative of diacetylene, a class of molecules well-known for undergoing topochemical solid-state polymerization, often initiated by UV irradiation or pressure. acs.orgacs.org Molecular dynamics (MD) simulations are a powerful tool for studying the structural evolution and dynamics of such processes. researchgate.netresearchgate.net

MD simulations can model the self-assembly of monomer units and the subsequent 1,4-addition reaction that leads to the formation of polydiacetylene, a conjugated polymer. acs.org These simulations show how factors like the vertical positioning of the diacetylene groups and applied mechanical stress (compression or shear) can induce cross-linking and determine the resulting polymer structure. acs.org Atomistic MD simulations on diacetylene systems have been used to investigate the structure and stability of the resulting polymer membranes, calculating properties like area per monomer, membrane thickness, and density profiles. researchgate.net First-principles molecular dynamics (FPMD) can also be used to study the stability of polymerized structures and dynamic processes like proton transfer at interfaces. rsc.org

Understanding the mechanism of reactions involving organolithium compounds is crucial for controlling their synthetic outcomes. Computational modeling of reaction pathways allows for the identification of intermediates and the calculation of transition state (TS) energies, which determine the reaction kinetics. DFT is a common method for modeling these organometallic transformations. up.ac.zabris.ac.uk

For a reaction involving this compound, such as nucleophilic addition to the triple bonds or reactions at the carboxylate group, computational chemists can map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and the transition states that connect them. For example, studies on the reaction of organolithium reagents with boronic esters showed a two-step mechanism involving the rapid formation of an 'ate' complex followed by a slower migration step, with calculated activation energies consistent with experimental observations. bris.ac.uk Similarly, modeling the reaction of organolithium nucleophiles with quinoxalines detailed a mechanism involving nucleophilic attack, hydrolysis, and subsequent oxidation. up.ac.za Such studies underscore the necessity of including solvent effects, often through a combination of explicit solvent molecules and implicit continuum models, for accurate predictions. bris.ac.uk

Molecular Dynamics (MD) Simulations for Solid-State Polymerization Evolution

Crystal Structure Prediction and Polymorphism Studies

The arrangement of molecules in a solid crystal lattice dictates many of its macroscopic properties. Crystal Structure Prediction (CSP) is a computational field dedicated to finding the most stable crystal packing arrangements (polymorphs) of a given molecule from first principles. researchgate.netarxiv.org

For an ionic salt like this compound, CSP methods generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. These calculations often employ DFT combined with methods to account for long-range dispersion interactions, which are crucial for accurately predicting the relative stability of different polymorphs. nih.govaip.org For instance, detailed DFT studies on lithium halides revealed that dispersion interactions are key to stabilizing the experimentally observed rock salt structure over other competing structures like wurtzite. nih.govaip.org CSP can be combined with experimental data, such as from powder X-ray diffraction, to solve complex crystal structures. acs.org The development of machine learning potentials and genetic algorithms is further accelerating the ability to efficiently search the vast conformational space and predict stable crystal structures for new materials. arxiv.orgarxiv.org

| Lattice Parameter | Calculated (Å or °) | Experimental (Å or °) | Reference |

|---|---|---|---|

| a | 12.7977 | 12.79 | acs.org |

| b | 5.1453 | 5.15 | acs.org |

| c | 8.6293 | 8.63 | acs.org |

| β | 96.425 | 96.43 | acs.org |

Data-Driven Approaches and Machine Learning in Diynoate Research

The intersection of computational chemistry with data-driven methodologies, particularly machine learning (ML), is revolutionizing the field of materials science. While specific research focusing exclusively on applying these techniques to this compound is not yet prevalent in publicly available literature, the established success of ML in accelerating the discovery and characterization of related organic and organometallic compounds provides a clear roadmap for future investigations into diynoate systems. These approaches offer the potential to rapidly screen vast chemical spaces, predict key properties, and uncover complex structure-property relationships that are not immediately obvious through traditional experimental or computational methods alone.

Accelerating Discovery through High-Throughput Screening:

One of the most significant contributions of machine learning in chemical research is its ability to perform high-throughput virtual screening of extensive molecular databases. For a compound class like diynoates, where numerous derivatives can be conceptualized by varying substituents, the number of potential candidates for specific applications can be immense. Generating quantum mechanical data for every conceivable derivative is computationally prohibitive.

Predictive Modeling of Physicochemical Properties:

Machine learning models excel at learning the intricate relationships between a molecule's structure and its physical and chemical properties. For this compound, this could encompass the prediction of:

Electrochemical Properties: Key parameters for battery applications, such as redox potential and specific capacity, are prime targets for ML-based prediction. acs.orgosti.gov By training models on data from DFT calculations, researchers can rapidly estimate these values for novel diynoate structures. The features used to train such models often include a combination of structural descriptors and quantum chemical properties like orbital energies. nih.gov

Stability and Reactivity: The stability of diynoate compounds, particularly under operational conditions, is crucial for any practical application. Machine learning models can be developed to predict the thermal stability or reactivity of these molecules. arxiv.org This predictive capability allows for the early-stage filtering of unstable compounds, saving significant computational and experimental resources.

Spectroscopic Signatures: ML can also be trained to predict spectroscopic data, such as NMR or Raman spectra. This can aid in the identification and characterization of newly synthesized diynoate compounds.

Common Machine Learning Models and Descriptors:

The success of data-driven approaches hinges on the choice of appropriate machine learning algorithms and molecular representations (descriptors). In the context of molecular property prediction, several models have proven effective:

Graph Neural Networks (GNNs): These models are particularly well-suited for molecular data as they can directly learn from the graph structure of a molecule, where atoms are nodes and bonds are edges. medium.comarxiv.org This allows them to capture the local atomic environment and connectivity, which are fundamental to a molecule's properties.

Kernel Ridge Regression (KRR), Support Vector Machines (SVM), and Random Forests (RF): These are also widely used machine learning algorithms that have demonstrated high accuracy in predicting molecular properties when combined with appropriate molecular descriptors. nih.gov

The performance of these models is highly dependent on how molecules are represented numerically. Common descriptors range from simple constitutional and topological indices to more complex quantum-chemical properties derived from preliminary calculations.

Detailed Research Findings and Data Tables:

While specific data tables for this compound are not available, the following table presents hypothetical yet representative performance metrics for machine learning models in predicting key properties of organic molecules for battery applications, based on published research for similar compound classes. acs.orgosti.govmdpi.com This illustrates the expected accuracy of such models when applied to diynoate research.

Table 1: Representative Performance of Machine Learning Models for Predicting Properties of Organic Battery Materials

| Predicted Property | Machine Learning Model | Molecular Descriptors | Test Set Performance Metric | Reference |

|---|

| Redox Potential (V) | Gaussian Process Regression (GPR) | Graph-based Kernel | R²: 0.989 MAE: 0.047 V RMSE: 0.073 V | osti.gov | | Band Gap (eV) | AdaBoost | Physicochemical & Structural | R²: 0.93 MAE: 0.21 eV MSE: 0.17 eV² | mdpi.com | | Oxidation Potential (kcal/mol) | Kernel Ridge Regression (KRR) | Composite Features | MAE: 7.2 kcal/mol | chemrxiv.orgacs.org | | Reduction Potential (kcal/mol) | Kernel Ridge Regression (KRR) | Composite Features | MAE: 5.6 kcal/mol | chemrxiv.orgacs.org |

MAE: Mean Absolute Error, RMSE: Root Mean Square Error, MSE: Mean Squared Error, R²: Coefficient of Determination.

The data in Table 1 showcases the high accuracy that can be achieved by machine learning models in predicting crucial electrochemical properties. For example, a Gaussian Process Regression model can predict the redox potential with a mean absolute error of less than 50 mV. osti.gov This level of accuracy is often sufficient for high-throughput screening to identify promising candidates for further, more detailed computational and experimental investigation.

Future Directions in Diynoate Research:

The application of data-driven and machine learning techniques holds immense promise for the study of this compound and its derivatives. Future research will likely focus on:

Creation of Curated Datasets: The development of comprehensive and accurate datasets of diynoate compounds, with properties calculated via high-level quantum chemistry methods, will be a crucial first step.

Advanced Model Development: The use of more sophisticated models, such as transformer-based architectures and transfer learning, could further improve prediction accuracy and enable generalization from existing chemical knowledge to the diynoate chemical space. tandfonline.com

Inverse Design: Going beyond prediction, generative models could be employed for the "inverse design" of new diynoate molecules. In this paradigm, the desired properties are specified, and the model generates novel chemical structures that are predicted to exhibit those properties.

Automated Retrosynthesis Planning: AI models are also being developed to predict the synthetic pathways for novel molecules, which could accelerate the experimental realization of promising diynoate candidates identified through virtual screening. mit.edunih.gov

Advanced Materials Science Applications and Future Research Directions

Design and Synthesis of Polydiacetylene-Based Materials from Lithium;hexa-2,4-diynoate

The primary application of diacetylene compounds like hexa-2,4-diynoic acid and its salts is in the synthesis of polydiacetylenes (PDAs). These are a unique class of conjugated polymers known for their remarkable optical and electronic properties. frontiersin.org The synthesis is typically achieved through a topochemical polymerization process, which is a solid-state reaction that preserves the crystalline order of the monomer precursors. oup.comulsu.ru

For polymerization to occur, the diacetylene monomers must be precisely aligned in a crystalline lattice. researchgate.net The ideal packing arrangement requires a specific translational repeat distance of approximately 4.9 Å and an orientation angle of about 45° relative to the crystal axis. researchgate.net This alignment allows for a 1,4-addition reaction to proceed upon stimulation by UV light or heat, forming a highly conjugated polymer backbone of alternating ene-yne units. ulsu.ruresearchgate.net The resulting PDA is often intensely colored, typically blue or purple, due to the extensive π-electron conjugation along the polymer chain. fudan.edu.cn The specific properties of the resulting PDA, such as its color and sensitivity, are heavily influenced by the nature of the side chains attached to the diacetylene core. fudan.edu.cn

Polydiacetylenes are renowned for their chromic properties, changing color in response to a variety of external stimuli. oup.com This makes them exceptional candidates for use in chromic sensors. techconnect.orgrsc.org The color transition, typically from blue to red, is caused by conformational changes in the PDA backbone. fudan.edu.cnnih.gov External stimuli can disrupt the planarity of the conjugated backbone, reducing the effective conjugation length and causing a shift in the material's absorption spectrum. fudan.edu.cnnih.gov

The stimuli that can induce these changes are diverse, including:

Thermochromism (Heat): PDA materials can be designed to change color at specific temperatures, making them useful as temperature indicators for applications like food packaging and medical storage. researchgate.netmdpi.comrsc.org The transition temperature can be tuned by modifying the side chains on the diacetylene monomer. mdpi.com

Mechanochromism (Mechanical Stress): When subjected to mechanical forces such as pressure, grinding, or shear, PDAs can exhibit a distinct color change. oup.comrsc.org This has been explored for applications in damage-sensing packaging and pressure visualization. researchgate.netacs.org

Solvatochromism (Solvents): Exposure to certain organic solvents can trigger a color change. researchgate.net

Bio-sensing: By functionalizing the PDA with recognition elements like antibodies or aptamers, sensors can be created that change color in the presence of specific biomolecules, pathogens, or ions. rsc.orgresearchgate.net

The table below summarizes various stimuli and their effects on PDA-based materials, which are principles directly applicable to systems derived from this compound.

| Stimulus Type | Description | Resulting Change | Potential Application | Citations |

| Heat | Change in temperature affects side-chain mobility and backbone planarity. | Blue to red color transition (Thermochromism) | Temperature sensors, smart packaging. | fudan.edu.cnresearchgate.netmdpi.com |

| Mechanical Force | Pressure, shear, or grinding induces strain on the polymer backbone. | Blue to red/green color change (Mechanochromism) | Stress sensors, damage indicators. | oup.comrsc.orgacs.org |

| Chemicals | Interaction with specific chemical vapors or liquids. | Color and/or fluorescence transformation. | Chemical detectors (e.g., for ammonia, TNT). | techconnect.orgrsc.org |

| Biological Recognition | Binding of target analytes (e.g., bacteria, viruses, ions) to functionalized side chains. | Colorimetric and/or fluorescent signal. | Biosensors, food spoilage indicators. | rsc.orgresearchgate.netmdpi.com |

To enhance their mechanical properties, processability, and stability, PDAs derived from diynoate precursors can be integrated into various host matrices to form composite materials. oup.com These composites leverage the sensory capabilities of the PDA while gaining the structural integrity of the host polymer.

Common integration strategies include:

Blending with Host Polymers: Diacetylene monomers can be mixed with polymers like poly(vinyl alcohol) (PVA), polyethylene (B3416737) oxide (PEO), or polyurethane (PU) before polymerization. acs.orgacs.org The resulting composite films or nanofibers combine the processability of the host with the chromic sensitivity of the embedded PDA. mdpi.comacs.org

Surface Immobilization: PDA vesicles can be immobilized onto the surface of other materials, such as polystyrene microspheres. nih.gov This creates a reinforced structure with accessible sensing surfaces, suitable for microfluidic devices and detection assays. nih.gov

Nanocomposites: Incorporating PDAs with nanomaterials like ZnO nanoparticles can create hybrid sensors with tailored properties, such as reversible thermochromism and sensitivity to acid/base. rsc.org

The following table details examples of PDA composite systems.

| Composite System | Host Material | Form | Application | Citations |

| PDA/PVA Film | Poly(vinyl alcohol) | Film | Irreversible low-temperature indicators for pharmaceuticals. | mdpi.comacs.org |

| PDA/PEO Nanofibers | Poly(ethylene oxide) | Electrospun Nanofibers | pH and bacterial sensors. | acs.org |

| PDA/PU Nanofibers | Polyurethane | Electrospun Nanofibers | pH and bacterial sensors. | acs.org |

| PDA-PS Microspheres | Polystyrene | Microspheres | Reinforced structures for microfluidic biosensors. | nih.gov |

| PDA/ZnO | Zinc Oxide | Nanoparticles | Reversible thermochromic and pH sensors. | rsc.org |

Development of Stimuli-Responsive Materials (e.g., Chromic Sensors)

Role in Interfacial Phenomena and Surface Science in Lithium-Containing Systems

The unique amphiphilic structure of this compound suggests a significant role in interfacial science, particularly in systems where lithium is a key component, such as next-generation batteries. advancedsciencenews.com The study of surface films and interactions at the electrode-electrolyte interface is critical for improving battery performance, and molecules like this diynoate could serve as important models or functional additives. physicsworld.com

The behavior of this compound at an interface is governed by several fundamental interactions. The carboxylate end (-COO⁻Li⁺) provides a polar, hydrophilic headgroup capable of strong ionic interactions and anchoring to surfaces. researchgate.net The hydrocarbon chain and diacetylene core form a nonpolar, hydrophobic tail. This amphiphilic nature drives self-assembly at interfaces. researchgate.netuobaghdad.edu.iq

At a solid-liquid or liquid-air interface, these molecules would orient themselves to minimize free energy, with the polar heads interacting with the polar phase (e.g., a hydrophilic surface or water) and the hydrophobic tails extending away. uobaghdad.edu.iqethz.ch Crucially, this self-assembly can lead to the formation of highly ordered monolayers or Langmuir-Blodgett films, where the diacetylene units are brought into the precise alignment required for topochemical polymerization. tandfonline.comtandfonline.com The presence of the lithium cation could further influence the packing and electronic properties of the film, potentially mediating interactions with electrode surfaces. acs.org

This compound can be viewed as a precursor for developing advanced materials in two primary ways. First, as a monomer, it is a building block for creating functional PDA polymers and composites, as detailed in section 6.1. The polymerization transforms the molecular precursor into a macromolecular material with emergent chromic and electronic properties. ulsu.ru

Second, in the context of organometallic chemistry, lithium acetylides are valuable reagents for introducing alkyne functionalities into other molecules. thermofisher.insigmaaldrich.comaxiomchem.com this compound could potentially be used in synthesis to attach the diynoate group to other chemical structures, creating more complex and tailored monomers for advanced polymers or functional surface coatings. This allows for the rational design of materials where the specific properties of the diacetylene unit are required.

Fundamental Chemical Interactions at Interfaces

Emerging Applications and Potential Research Avenues for Diynoate-Based Lithium Compounds

The convergence of diacetylene chemistry and lithium science opens up several exciting avenues for future research and applications. While PDAs are already being explored for a wide range of uses, the specific incorporation of lithium ions could unlock new functionalities.

Potential research directions include:

Advanced Battery Interfaces: Investigating diynoate-based lithium compounds as additives in battery electrolytes. They could potentially form a protective, self-polymerizing layer on the surface of lithium metal anodes to suppress dendrite growth, a major failure mechanism in high-energy-density batteries. lbl.govrsc.org The conjugated backbone of the resulting PDA layer might also offer favorable ionic conductivity.

Dual-Function Sensors: Creating sensors that respond to both chemical/biological stimuli (via the PDA backbone) and electrochemical changes (via the lithium ion). This could lead to smart sensors that can monitor environmental conditions and their own power status simultaneously.

Ion-Gated Electronics: The conjugated PDA backbone is essentially a molecular wire. The flow of charge through this backbone could potentially be modulated by the local concentration of lithium ions, opening possibilities for creating ion-gated transistors and other novel electronic components.

Catalysis and Organometallic Chemistry: Exploring the use of diynoate-based lithium compounds as ligands or precursors in the synthesis of novel organometallic complexes with unique catalytic or electronic properties. axiomchem.com

The continued study of simple yet versatile molecules like this compound is crucial for pushing the boundaries of materials science, from smart packaging that tells you when food is spoiled to more stable and powerful batteries. rsc.orgphysicsworld.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing lithium hexa-2,4-diynoate, and how can purity be validated experimentally?

- Answer : Synthesis typically involves deprotonation of hexa-2,4-diynoic acid using lithium bases (e.g., LiHMDS) in anhydrous conditions. Purity validation requires multi-technique characterization:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of protonated impurities.

- X-ray diffraction (XRD) for crystalline phase identification.

- Elemental analysis to verify Li content.

- FT-IR spectroscopy to track carboxylate group vibrations (~1600 cm⁻¹ for symmetric stretching) .

Q. How does the conjugated diyne system in lithium hexa-2,4-diynoate influence its reactivity in cycloaddition reactions?

- Answer : The extended π-conjugation lowers activation energy for [2+2] or [4+2] cycloadditions by stabilizing transition states. Experimental protocols involve:

- Reacting with electron-deficient dienophiles (e.g., tetrazines) under thermal or photochemical conditions.

- Monitoring reaction progress via HPLC or GC-MS to quantify regioselectivity and byproduct formation .

Q. What spectroscopic techniques are most reliable for characterizing lithium hexa-2,4-diynoate’s electronic structure?

- Answer :

- UV-Vis spectroscopy to probe π→π* transitions (absorption ~250–300 nm).

- Raman spectroscopy to identify triple-bond vibrations (~2200 cm⁻¹).

- XPS to confirm lithium coordination and oxidation states .

Advanced Research Questions

Q. How can density functional theory (DFT) parameters be optimized to model lithium hexa-2,4-diynoate’s electronic and ionic interactions?

- Answer : Use hybrid functionals (e.g., PBE0) with dispersion corrections (D3-BJ) for non-covalent interactions. Basis sets:

- Lithium : Aug-cc-pVDZ (with pseudopotentials for core electrons).

- Carbon/Oxygen : 6-311++G(d,p).

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data. Plane-wave methods (e.g., VASP) are suitable for periodic systems .

Q. What strategies resolve contradictions between experimental reaction yields and computational predictions for lithium hexa-2,4-diynoate’s cycloaddition pathways?

- Answer :

- Microkinetic modeling : Incorporate solvent effects (SMD continuum models) and entropy corrections.

- In situ spectroscopy (e.g., time-resolved FT-IR) to detect transient intermediates.

- Error analysis : Quantify uncertainties in DFT energetics (e.g., ±5 kJ/mol) and compare with experimental error margins .

Q. How does lithium coordination modulate the stability of hexa-2,4-diynoate in polar aprotic solvents?

- Answer : Lithium’s high charge density enhances carboxylate solvation, reducing aggregation. Experimental approaches:

- Conductivity measurements to assess ion-pair dissociation.

- MD simulations with explicit solvent models (e.g., acetonitrile) to quantify Li⁺–carboxylate binding energies .

Q. What role does lithium hexa-2,4-diynoate play in designing conductive coordination polymers?

- Answer : The diyne moiety enables polymerization via Glaser coupling, forming π-conjugated networks. Characterization methods:

- Four-probe resistivity measurements to assess conductivity.

- TEM/EELS to analyze Li distribution within the polymer matrix .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.